molecular formula C9H16ClNO2 B1488378 3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one CAS No. 1602066-36-3

3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

Cat. No. B1488378
CAS RN: 1602066-36-3
M. Wt: 205.68 g/mol
InChI Key: DBKSLHZMOOKEHQ-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one, also known as 3-chloro-4-hydroxy-3-methylpiperidine-1-one or CHMP, is a synthetic organic compound that has a wide range of applications in various research fields. It is a colourless liquid with a faint odour and a boiling point of 174°C. CHMP is a versatile compound that can be used as a reactant in organic synthesis and as a tool for studying the biochemical and physiological effects of various compounds. We will also discuss the potential future directions of research involving CHMP.

Scientific Research Applications

Synthesis Methodologies and Chemical Analysis

  • Derivatives of related compounds have been synthesized and evaluated for their antinociceptive activities, showcasing the compound's utility in developing analgesic agents. The synthesis involves multiple steps, including treatment with various reagents to yield corresponding alcohols and ketones, further highlighting the compound's versatility in organic synthesis (Radl et al., 1999).
  • Another study focused on the synthesis, crystal structure, and molecular docking of a derivative compound, demonstrating its potential in antitumor activity. The detailed structural characterization, including NMR, MS, and FT-IR spectra, underpins the importance of precise synthesis techniques for evaluating pharmacological properties (Zhou et al., 2021).

Pharmacological Activities

  • Research into compounds with similar structures has explored their application as Src kinase inhibitors and anticancer agents. A multi-step synthesis approach yielded derivatives that were evaluated for their inhibitory activity against Src kinase, demonstrating significant potential in cancer therapy (Sharma et al., 2010).
  • In the field of antimicrobial and antiradical activities, synthesized derivatives showed potential, albeit with lower biological activities compared to other compounds. This highlights the need for ongoing research to optimize the structural features for enhanced biological efficacy (Čižmáriková et al., 2020).

Molecular Studies and Applications

  • Detailed molecular studies, including DFT and molecular docking analyses, have been conducted on synthesized compounds to explore their interaction with proteins such as SHP2, further indicating the compound's applicability in drug discovery for targeting specific proteins (Wu et al., 2021).
  • Another study utilizing X-ray diffraction, FTIR, and NMR spectroscopy, complemented by DFT calculations, provided in-depth insights into the conformational dynamics of a related compound. This research underscores the importance of understanding molecular structures for designing compounds with desired biological activities (Dega-Szafran et al., 2009).

properties

IUPAC Name

3-chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-7-6-11(5-3-8(7)12)9(13)2-4-10/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKSLHZMOOKEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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